molecular formula C8H7N3O2 B1365781 Methyl 3-azidobenzoate CAS No. 93066-93-4

Methyl 3-azidobenzoate

Cat. No.: B1365781
CAS No.: 93066-93-4
M. Wt: 177.16 g/mol
InChI Key: BSQWYELDCUXPSJ-UHFFFAOYSA-N
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Description

Methyl 3-azidobenzoate is an organic compound with the molecular formula C8H7N3O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and an azido group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azidobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate. The final step is the diazotization of the amino group and subsequent substitution with sodium azide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azidobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions:

    Cycloaddition Reactions: Copper(I) catalysts are commonly employed in click chemistry.

    Reduction Reactions: Hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the azido group to an amino group.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Aminobenzoates: Formed through reduction reactions.

Scientific Research Applications

Methyl 3-azidobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-azidobenzoate primarily involves its reactivity as an azide. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity in click chemistry, which allows for the efficient formation of triazole rings. This property makes it particularly valuable in applications requiring precise and stable chemical modifications.

Properties

IUPAC Name

methyl 3-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQWYELDCUXPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459754
Record name Methyl 3-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93066-93-4
Record name Methyl 3-azidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azidobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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